molecular formula C19H17FN2OS2 B2653456 4-((4-fluorophenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide CAS No. 922870-21-1

4-((4-fluorophenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide

Cat. No. B2653456
CAS RN: 922870-21-1
M. Wt: 372.48
InChI Key: JDVMKKUTYLYWLC-UHFFFAOYSA-N
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Description

“4-((4-fluorophenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .


Synthesis Analysis

While specific synthesis information for “4-((4-fluorophenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide” is not available, general methods for synthesizing similar thiazole derivatives involve refluxing a mixture of the corresponding substituted aniline and a chloroacetamide derivative .


Molecular Structure Analysis

Thiazoles, including “4-((4-fluorophenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide”, contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . The MEP surface plays a significant role in drug–target protein interaction .


Physical And Chemical Properties Analysis

Specific physical and chemical properties of “4-((4-fluorophenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide” are not available. Thiazoles in general resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Synthesis and Chemical Characterization

  • A study details the synthesis of novel derivatives with potential antioxidant and anticancer activities, highlighting the importance of structural modifications to enhance biological efficacy. The research demonstrates the synthesis and molecular characterization of compounds bearing semicarbazide, thiosemicarbazide, and thiadiazole moieties, showcasing their significant antioxidant activity in comparison to ascorbic acid and cytotoxicity against cancer cell lines (Tumosienė et al., 2020).

Biological Activities

  • Another study focuses on the design, synthesis, and evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors for a specific biochemical pathway, indicating their potential in investigating pathophysiological roles and therapeutic applications (Röver et al., 1997).

Antimicrobial and Anticancer Properties

  • Research on the synthesis of eperezolid-like molecules evaluates their antimicrobial activities, showcasing the potential of certain structural motifs in combating Mycobacterium smegmatis, a model organism for studying mycobacterial diseases (Yolal et al., 2012).

Material Science Applications

  • A study reports on the crystal structure of a compound with a thiophene core, highlighting its implications for materials science and pharmaceutical applications due to thiophene's wide range of biological activities and utility in electronic devices (Nagaraju et al., 2018).

Future Directions

The future directions for “4-((4-fluorophenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by thiazole derivatives, they could be used as lead compounds for rational drug designing .

properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS2/c20-15-8-10-16(11-9-15)24-12-4-7-18(23)22-19-21-17(13-25-19)14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVMKKUTYLYWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-fluorophenyl)thio)-N-(4-phenylthiazol-2-yl)butanamide

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